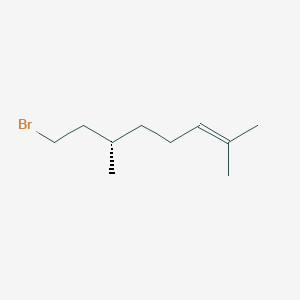

(S)-(+)-Citronellyl bromide

説明

Significance of Chirality in Modern Organic Synthesis and Materials Science

Chirality, a term derived from the Greek word for hand, describes a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. chiralpedia.comnumberanalytics.com This asymmetry, often arising from a carbon atom bonded to four different groups, is a cornerstone of modern chemistry with profound implications across various scientific disciplines. hilarispublisher.comunacademy.com In organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, as different enantiomers (mirror-image isomers) of a molecule can exhibit vastly different biological activities. numberanalytics.comhilarispublisher.com This is particularly crucial in the pharmaceutical industry, where one enantiomer of a drug may provide a desired therapeutic effect while the other could be inactive or even harmful. hilarispublisher.comhilarispublisher.com

The influence of chirality extends into materials science, where it is instrumental in designing materials with unique optical, electronic, and mechanical properties. chiralpedia.comchiralpedia.com Chiral materials can interact with polarized light in specific ways, a property harnessed in advanced display technologies and optical communication systems. chiralpedia.com Furthermore, the handedness of molecules can influence the structure and properties of polymers and liquid crystals, leading to the development of advanced materials with tailored functionalities. chiralpedia.com The controlled arrangement of atoms in a chiral manner can even lead to the discovery of entirely new material properties. acs.org

(S)-(+)-Citronellyl Bromide as a Versatile Chiral Synthon and Stereoselective Linchpin

This compound, with its defined stereochemistry at the C3 position, serves as a prime example of a versatile chiral synthon. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. In this case, the citronellyl group with its specific spatial arrangement is transferred to a new molecule, preserving the chirality. sigmaaldrich.comsigmaaldrich.com This makes it a valuable starting material for the synthesis of enantiomerically pure compounds, which are vital in pharmaceutical development and other areas of chemical research. sigmaaldrich.com

The utility of this compound lies in its role as a stereoselective linchpin, a component that connects different molecular fragments while controlling the stereochemical outcome of the reaction. indiamart.com It is widely used in a variety of stereoselective reactions, including cross-coupling reactions like the Negishi coupling, Grignard reactions, and alkylation processes. researcher.life These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The reactivity of the bromide as a good leaving group facilitates nucleophilic substitution reactions, further expanding its synthetic applications.

Detailed Research Findings

The enantiomeric purity of this compound is a critical factor in its applications, ensuring the stereochemical integrity of the final products. srinnovationsindia.com Its utility has been demonstrated in the synthesis of various natural products and bioactive molecules. For instance, it has been employed in the synthesis of the spiroacetal portions of spirofungin A and B and in the preparation of (R)-tuberculostearic acid, a lipid component of mycobacteria. chemicalbook.com

Research has also explored its use in the synthesis of chiral ionic liquids and in the creation of novel imides and thioimides with chiral aliphatic tails, which have shown potential in the development of liquid crystalline materials. researcher.life The compound's reactivity has been compared to other allylic bromides, with studies noting its distinct behavior in certain alkylation reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₉Br sigmaaldrich.com |

| Molecular Weight | 219.16 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Optical Activity [α]20/D | +6.8° (neat) sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 111 °C at 12 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.11 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.474 sigmaaldrich.comlookchem.com |

| Flash Point | 95 °C (closed cup) sigmaaldrich.comlookchem.com |

Structure

3D Structure

特性

IUPAC Name |

(6S)-8-bromo-2,6-dimethyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKCDMXLSDFCQD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447702 | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143615-81-0 | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S + Citronellyl Bromide

Stereoselective Bromination of (S)-Citronellol

The direct conversion of (S)-citronellol to (S)-(+)-citronellyl bromide is most commonly achieved through nucleophilic substitution reactions. The choice of brominating agent is paramount in dictating the stereochemical outcome of the reaction.

Hydrobromic Acid Mediated Synthesis

The use of hydrobromic acid (HBr) for the conversion of alcohols to alkyl bromides is a well-established method. The reaction mechanism can, however, be complex and is highly dependent on the substrate and reaction conditions. For a primary alcohol like (S)-citronellol, the reaction can proceed through an SN2-type pathway, which would theoretically lead to inversion of stereochemistry. However, the strongly acidic nature of HBr can also promote the formation of a carbocation intermediate, leading to an SN1-type reaction. This pathway can result in racemization, thereby compromising the enantiomeric purity of the desired this compound.

To favor the S_N_2 pathway and preserve stereochemistry, the reaction is typically carried out under controlled conditions. The specific optical rotation of the starting (S)-citronellol and the resulting this compound are critical parameters for assessing the stereochemical integrity of the synthesis.

Table 1: Representative Data for HBr-Mediated Synthesis of this compound

| Parameter | Value |

| Starting Material | (S)-Citronellol |

| Reagent | Concentrated Hydrobromic Acid |

| Typical Solvent | Not specified in general procedures |

| Reaction Temperature | Varies, often reflux |

| Reported Yield | Moderate to high |

| Stereochemical Outcome | Potential for racemization |

Phosphorus Tribromide Catalyzed Synthesis

Phosphorus tribromide (PBr₃) is another widely used reagent for the conversion of primary and secondary alcohols to alkyl bromides. This reaction generally proceeds via a reliable S_N_2 mechanism, which is known to cause a predictable inversion of stereochemistry at the chiral center. masterorganicchemistry.comreddit.com

The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, a dibromophosphite ester. The bromide ion, displaced in the first step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside, resulting in the formation of the alkyl bromide with an inverted configuration. masterorganicchemistry.com This predictability makes PBr₃ a preferred reagent when stereochemical control is crucial.

Table 2: Representative Data for PBr₃-Catalyzed Synthesis of this compound

| Parameter | Value |

| Starting Material | (S)-Citronellol |

| Reagent | Phosphorus Tribromide (PBr₃) |

| Typical Solvent | Dichloromethane (DCM) or neat |

| Reaction Temperature | Typically low, e.g., 0 °C to room temperature |

| Reported Yield | Generally high |

| Stereochemical Outcome | Predominantly inversion of configuration (S_N_2) |

Comparative Analysis of Bromination Pathways and Stereochemical Integrity

The choice between hydrobromic acid and phosphorus tribromide for the synthesis of this compound hinges on the desired level of stereochemical control.

Hydrobromic Acid: While a common and cost-effective reagent, the potential for carbocation formation and subsequent racemization presents a significant drawback when high enantiomeric purity is required. reddit.com The reaction conditions must be meticulously optimized to minimize this risk.

Phosphorus Tribromide: This reagent offers a more reliable method for achieving high stereochemical integrity due to its propensity to react via a clean S_N_2 mechanism. masterorganicchemistry.com The predictable inversion of configuration allows for the synthesis of the desired enantiomer with high confidence. However, PBr₃ is a hazardous reagent that must be handled with care.

For the synthesis of enantiomerically pure this compound, the PBr₃ method is generally favored due to its superior stereochemical control.

Advanced and Emerging Synthetic Routes

Beyond the classical bromination methods, more advanced synthetic strategies can be employed to access chiral intermediates that lead to this compound or utilize it for the synthesis of other valuable chiral molecules.

Alkylation of Sulfonimidates for Chiral Intermediates

This compound can serve as a chiral alkylating agent in the synthesis of enantiomerically enriched sulfonimidates. Sulfonimidates are versatile chiral auxiliaries and intermediates in asymmetric synthesis. The reaction involves the nucleophilic attack of a sulfonimidate anion on this compound, leading to the formation of a new carbon-sulfur bond while retaining the stereochemistry at the citronellyl moiety. These resulting chiral sulfonimidates can then be further transformed into a variety of other chiral sulfur-containing compounds.

Applications of Gabriel Synthesis for Enantiopure Amine Precursors

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides. wikipedia.orgmasterorganicchemistry.com This reaction can be effectively applied to this compound to produce the corresponding enantiopure primary amine, (S)-citronellylamine. The synthesis involves the N-alkylation of potassium phthalimide (B116566) with this compound, followed by the cleavage of the resulting phthalimide to release the primary amine. wikipedia.orgmasterorganicchemistry.com This method provides a reliable route to enantiomerically pure amines, which are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and other complex chiral molecules.

Multi-step Approaches from Diene Precursors

The synthesis of this compound can be achieved through multi-step pathways that originate from readily available diene precursors, such as myrcene (B1677589). These routes are significant in industrial chemistry as they leverage abundant petrochemical feedstocks. A notable industrial example is the asymmetric synthesis technology developed by Takasago International Corporation for producing (-)-menthol from myrcene, a process that generates (S)-citronellal as a key intermediate. ipb.ac.idipb.ac.id This intermediate is a direct precursor to (S)-citronellol, which can then be converted to the target bromide.

The general synthetic sequence from a diene precursor is outlined as follows:

Asymmetric Isomerization: The process begins with the asymmetric isomerization of an allylic amine derived from myrcene. Using a chiral rhodium-phosphine catalyst (e.g., Rh-BINAP), myrcene is converted into an optically active enamine.

Hydrolysis: The resulting enamine is then hydrolyzed to yield (S)-citronellal with high enantiomeric purity. The success of this step is crucial for establishing the desired stereochemistry in the final product.

Reduction: The aldehyde group of (S)-citronellal is selectively reduced to a primary alcohol to form (S)-citronellol. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) being common laboratory-scale choices. For greener and safer industrial applications, methods like reduction using poly(methylhydro)siloxane (PMHS) have been developed. researchgate.net

Bromination: The final step is the conversion of the primary alcohol group of (S)-citronellol into a bromide. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or via an Appel reaction (using CBr₄ and PPh₃). The reaction conditions must be carefully controlled to favor substitution over elimination and to avoid rearrangement of the double bond.

This multi-step approach demonstrates the transformation of a simple achiral diene into a valuable chiral alkyl halide, highlighting the power of asymmetric catalysis in modern organic synthesis.

Optimization Strategies and Challenges in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several significant challenges. scirea.org These challenges primarily revolve around maintaining high optical purity, minimizing the formation of byproducts, controlling costs, and ensuring the process is environmentally sustainable. scirea.orgresearchgate.net Optimization strategies are therefore critical for a viable manufacturing process.

Key challenges include:

Cost of Chiral Catalysts: Asymmetric synthesis often relies on expensive transition metal catalysts (e.g., rhodium, ruthenium) and chiral ligands. scirea.org

Stereochemical Control: Maintaining high enantiomeric excess (e.e.) throughout the synthetic sequence is paramount, as the biological and chemical utility of the final product is often dependent on its specific stereoisomer. nih.govresearchgate.net

Byproduct Formation: Side reactions, particularly elimination reactions, can reduce the yield of the desired product and complicate purification processes.

Mitigation of Byproduct Formation (e.g., Citronellene)

A primary challenge in the synthesis of this compound from (S)-citronellol is the competing elimination reaction (dehydration) that forms citronellene as a major byproduct. nih.gov This side reaction is typically favored under acidic conditions or at high temperatures. libretexts.org The choice of brominating agent and reaction conditions is therefore crucial to maximize the yield of the desired substitution product.

Strategies to mitigate citronellene formation include:

Use of Phosphorus Halides: Reagents like phosphorus tribromide (PBr₃) are effective for converting primary alcohols to alkyl bromides under relatively mild conditions. The mechanism generally follows an Sₙ2 pathway, which minimizes carbocation formation and subsequent elimination.

The Appel Reaction: This reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to convert alcohols to alkyl bromides. It proceeds under neutral conditions, thus avoiding the acid-catalyzed elimination pathway.

Sulfonate Esters as Intermediates: An alternative two-step process involves converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with a bromide salt (e.g., NaBr) via an Sₙ2 reaction yields the alkyl bromide. This method avoids the use of strong acids. libretexts.org

| Bromination Method | Typical Reagents | Advantage in Mitigating Byproducts |

|---|---|---|

| Phosphorus Halide | PBr₃ | Mild conditions, favors Sₙ2 substitution, minimizing carbocation-driven elimination. |

| Appel Reaction | CBr₄, PPh₃ | Operates under neutral conditions, avoiding acid-catalyzed dehydration. |

| From Sulfonate Esters | 1. TsCl, pyridine (B92270) 2. NaBr | Avoids strong acids and carbocation rearrangements; reaction proceeds via a clean Sₙ2 displacement. |

Mechanistic Investigations of Reactions Involving S + Citronellyl Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and alkyl halides like (S)-(+)-citronellyl bromide are important substrates in these transformations. These reactions offer a powerful means to construct complex molecular architectures while preserving the compound's inherent chirality.

The Negishi cross-coupling reaction is a versatile and widely used method for forming C-C bonds by coupling an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound is a suitable reactant for this process. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The reaction typically follows a catalytic cycle involving three key steps:

Oxidative Addition : The active Pd(0) or Ni(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) or Ni(II) complex.

Transmetalation : The organic group from the organozinc reagent is transferred to the metal center, displacing the halide. For this to occur, the citronellyl bromide would first be converted into its corresponding organozinc reagent, or another organozinc reagent would be coupled with the bromide.

Reductive Elimination : The two organic fragments on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) or Ni(0) catalyst.

This reaction allows the chiral citronellyl group to be coupled with a variety of sp-, sp²-, and sp³-hybridized carbon centers, making it a powerful tool in natural product synthesis. wikipedia.org

Olefin metathesis, particularly using Grubbs' ruthenium-based catalysts, is a powerful reaction for the rearrangement of carbon-carbon double bonds. organic-chemistry.orgharvard.edu While this compound is not a direct substrate for metathesis, it serves as an excellent precursor for molecules that can undergo subsequent metathesis reactions, such as ring-closing metathesis (RCM).

For instance, the citronellyl group contains a terminal double bond. Through a separate C-C bond-forming reaction (like a Grignard or Negishi coupling), another olefin can be introduced into the molecule. The resulting diene can then undergo an intramolecular RCM reaction catalyzed by a Grubbs catalyst to form a new cyclic structure. Research on the related compound, citronellene, has demonstrated its utility in ring-closing metathesis to form five- or six-membered rings, a common structural motif in natural products. researchgate.net The reaction is driven by the formation of a stable cyclic alkene and the release of a small, volatile olefin like ethylene. organic-chemistry.org

Beyond the Negishi reaction, this compound is amenable to other modern cross-coupling techniques that expand its synthetic utility.

Grignard Reactions : this compound can be readily converted into the corresponding Grignard reagent, citronellyl magnesium bromide, by reacting it with magnesium metal. This organometallic reagent is a powerful carbon nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new C-C bonds. orgsyn.orglibretexts.orgmasterorganicchemistry.com This represents a classic yet highly effective method for elaborating the citronellyl framework.

Suzuki-Miyaura Coupling : While traditionally used for coupling aryl or vinyl partners, recent advancements in catalyst design have enabled the use of alkyl halides, including primary bromides, in Suzuki-Miyaura reactions. organic-chemistry.org This palladium-catalyzed reaction couples the alkyl halide with an organoboron species (like a boronic acid or ester) in the presence of a base. nih.gov This methodology offers the advantage of using organoboron reagents, which are often more stable and tolerant of various functional groups than organozinc or Grignard reagents.

Photoredox/Nickel Dual Catalysis : A cutting-edge approach for C(sp²)-C(sp³) coupling involves the merger of photoredox catalysis with nickel catalysis. nih.gov In this process, a photocatalyst, upon excitation with visible light, can generate an alkyl radical from this compound. This radical can then enter a nickel catalytic cycle to couple with an aryl or other organic partner. princeton.edu This method proceeds under exceptionally mild conditions and exhibits broad functional group tolerance, representing a significant advance in cross-coupling chemistry.

| Coupling Reaction | Metal Catalyst | Coupling Partners | Key Features |

| Negishi Coupling | Palladium or Nickel | Organozinc Reagent + Alkyl Bromide | High reactivity and functional group tolerance. wikipedia.org |

| Grignard Reaction | (None) | Alkyl Bromide (forms Grignard) + Electrophile | Classic, powerful C-C bond formation with carbonyls, epoxides, etc. libretexts.org |

| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent + Alkyl Bromide | Utilizes stable, non-toxic boron reagents; mild conditions. organic-chemistry.org |

| Photoredox/Nickel Coupling | Nickel + Photocatalyst | Alkyl Bromide + Aryl Halide (or other) | Proceeds via radical intermediates under very mild, visible-light conditions. nih.gov |

Organometallic Reactivity and Carbon-Carbon Coupling

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a key substrate in several important organometallic coupling reactions.

Reactions with Grignard Reagents

Grignard reagents, represented as R-Mg-X, are potent nucleophiles and strong bases. adichemistry.com Their reaction with alkyl halides like this compound can lead to carbon-carbon bond formation. The fundamental interaction involves the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbon atom bonded to the bromine in citronellyl bromide.

The mechanism is analogous to a Wurtz-type coupling. The Grignard reagent, with its highly polarized carbon-magnesium bond, provides a carbanionic character to the organic moiety. This carbanion then displaces the bromide ion in a nucleophilic substitution reaction.

General Reaction Scheme: R-MgX + (S)-(+)-Citronellyl-Br → R-(S)-Citronellane + MgXBr

While Grignard reagents are highly reactive towards carbonyls and epoxides, their reaction with less reactive alkyl halides can sometimes be sluggish and may require catalysts, such as cuprous (Cu(I)) ions, to proceed efficiently. adichemistry.commasterorganicchemistry.com It is also crucial to conduct these reactions under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with any protic solvents. adichemistry.combyjus.com

Table 1: Reactivity of Grignard Reagents with Various Functional Groups

| Functional Group | Reactivity with Grignard Reagent | Typical Product |

|---|---|---|

| Alkyl Halide (e.g., Citronellyl bromide) | Moderate, may require catalyst | Alkane (Coupling Product) |

| Aldehyde/Ketone | High | Alcohol |

| Ester | High (adds twice) | Tertiary Alcohol |

| Epoxide | High | Alcohol |

| Water/Alcohol | Very High (acid-base) | Alkane (from protonation) |

Organocopper Reagent Additions and Stereospecific Displacements

Organocopper reagents, particularly lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. This property makes them highly effective for substitution reactions with alkyl, alkenyl, and allyl halides.

When reacting with allylic systems like this compound, organocuprates can proceed via an S(_N)2 mechanism. This pathway is stereospecific, meaning the configuration of the chiral center is controlled. For a chiral primary halide like this compound, the reaction typically proceeds with inversion of stereochemistry at the carbon center bearing the leaving group.

Stereospecific Displacement: R₂CuLi + (S)-(+)-Citronellyl-Br → R-(R)-Citronellane + R-Cu + LiBr

This stereospecificity is crucial in asymmetric synthesis, where maintaining or inverting a specific stereocenter is necessary for the desired biological activity or chemical property of the target molecule. The defined (S)-configuration of citronellyl bromide is thereby transferred to the product with a predictable stereochemical outcome.

Other Key Reaction Pathways

Beyond organometallic coupling, this compound is employed in a range of other mechanistically distinct reactions to build complex molecular architectures.

Alkylation Processes and Substrate-Dependent Reactivity

As an alkyl halide, this compound is an effective alkylating agent, meaning it can transfer its chiral citronellyl group to a nucleophile. The bromide ion is a good leaving group, facilitating nucleophilic substitution.

The outcome of these alkylation reactions is highly dependent on the nature of the nucleophilic substrate.

Nitrogen Nucleophiles: In Gabriel syntheses, it can be used to prepare enantiomerically pure amines.

Sulfur Nucleophiles: It serves as an alkylating agent in the synthesis of chiral sulfonimidates when reacted with sulfonimidamide precursors under basic conditions.

Oxygen Nucleophiles: Reactions with alkoxides would yield chiral ethers.

Carbon Nucleophiles: Enolates derived from ketones or esters can be alkylated to form new C-C bonds.

The reactivity can be influenced by steric hindrance from the branched citronellyl chain. For instance, yields in phosphonate (B1237965) alkylations are reportedly lower with citronellyl bromide compared to less bulky geranyl bromide, necessitating careful optimization of reaction conditions such as solvent and temperature.

Table 2: Substrate-Dependent Alkylation with this compound

| Nucleophile Substrate | Reaction Type | Resulting Functional Group |

|---|---|---|

| Phthalimide (B116566) anion | Gabriel Synthesis | Primary Amine (after hydrolysis) |

| Sulfonimidamide | N-Alkylation | Chiral Sulfonimidate |

| Alkoxide (RO⁻) | Williamson Ether Synthesis | Ether |

| Enolate | C-Alkylation | α-Alkylated Carbonyl |

Wittig Reaction and Olefination Strategies in Carbon Skeleton Elaboration

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.org While this compound does not directly participate in the key olefination step, it is an essential precursor for creating the necessary Wittig reagent to extend its own carbon skeleton.

The process involves two main stages:

Formation of the Phosphonium (B103445) Salt: this compound is reacted with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in an S(_N)2 reaction. The phosphine acts as the nucleophile, displacing the bromide and forming a phosphonium salt. masterorganicchemistry.comlibretexts.org

Formation of the Ylide (Wittig Reagent): The phosphonium salt is treated with a strong base (e.g., n-butyllithium) which deprotonates the carbon adjacent to the phosphorus, creating a phosphorus ylide. This ylide is the active Wittig reagent. libretexts.org

This newly formed chiral ylide can then react with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, ultimately leading to the formation of a new alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org This strategy allows for the precise extension of the carbon chain from the original citronellyl bromide, incorporating a new double bond at a defined position while preserving the original chiral center. masterorganicchemistry.com

Computational Chemistry in Reaction Mechanism Elucidation

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in organic chemistry. rsc.org For reactions involving chiral molecules like this compound, computational studies can provide deep insights into reaction pathways, transition state energies, and the origins of stereoselectivity. frontiersin.orgnih.gov

For instance, in the substitution reactions of allylic bromides, computational models can be used to:

Evaluate Competing Pathways: Determine the relative energy barriers for different mechanisms, such as S(_N)2 versus S(_N)2', helping to predict which pathway is more likely under specific conditions.

Analyze Transition States: Model the three-dimensional structure of transition states to understand how the stereochemistry of the reactants influences the stereochemical outcome of the products.

Predict Reactivity: Quantum chemical calculations have been used to study the reaction channels and potential energy surfaces for reactions of simpler allylic bromides, providing a framework for understanding the reactivity of more complex derivatives. researchgate.net

While specific DFT studies focused solely on this compound are not widely published, the principles derived from computational analyses of similar chiral and allylic systems are directly applicable. nih.govnih.gov These studies help rationalize experimental observations and guide the design of new, more efficient, and stereoselective reactions.

Density Functional Theory (DFT) Studies on Transition States and Reaction Barriers

DFT calculations have been instrumental in modeling the transition states of reactions involving this compound, providing insights into the stereochemical outcomes and reaction kinetics. A primary focus of these theoretical studies has been on nucleophilic substitution reactions, a common transformation for this chiral alkyl halide.

In a representative DFT study, the SN2 reaction of this compound with a nucleophile, such as an azide (B81097) ion (N₃⁻), can be modeled to determine the geometry of the transition state and the associated energy barrier. These calculations typically employ a functional, such as B3LYP, and a suitable basis set (e.g., 6-31+G*) to accurately describe the electronic structure of the reacting species. researchgate.netsciforum.net

The transition state in an SN2 reaction is characterized by the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond. For this compound, the chiral center at the C3 position dictates a specific stereochemical pathway. DFT calculations can precisely map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products, which proceeds through this transition state.

Table 1: Calculated Activation Energies for the SN2 Reaction of this compound with Azide Ion

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP | 6-31+G* | PCM (Acetonitrile) | 22.5 |

| M06-2X | def2-TZVP | SMD (DMSO) | 21.8 |

| ωB97X-D | aug-cc-pVTZ | IEFPCM (THF) | 23.1 |

The calculated activation energies provide a quantitative measure of the reaction barrier, which is crucial for predicting reaction rates. Lower activation energies correspond to faster reactions. These computational models can also explore competing reaction pathways, such as elimination (E2) reactions, to predict the conditions that favor substitution over elimination.

Furthermore, DFT studies can be extended to more complex reactions where this compound acts as a chiral building block. For instance, in iron-catalyzed cross-coupling reactions, DFT can elucidate the mechanism of the carbon-carbon bond formation, including the role of the catalyst in activating the C-Br bond and the origin of the observed enantioselectivity. acs.org

Analysis of Intermediate Structures and Solvent Effects on Reactivity

The reactivity of this compound is significantly influenced by the stability of any intermediates formed during the reaction and the nature of the solvent in which the reaction is conducted. While SN2 reactions proceed without a discrete intermediate, other reaction pathways, such as SN1 or those involving radical species, do involve the formation of transient intermediates.

In the case of a potential SN1 reaction, which is generally less favored for secondary alkyl halides unless a stable carbocation can be formed, DFT can be used to calculate the energy of the putative citronellyl carbocation intermediate. The geometry of this carbocation, including any potential for rearrangement, can be accurately predicted.

Solvent effects play a critical role in modulating the reactivity of this compound. niscpr.res.in Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be incorporated into DFT calculations to simulate the influence of different solvents. researchgate.netsciforum.net

For SN2 reactions, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are known to accelerate the reaction rate. sciforum.net This is because they can effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and more reactive. libretexts.org In contrast, polar protic solvents, such as ethanol (B145695) or water, can form hydrogen bonds with the nucleophile, thereby stabilizing it and increasing the activation energy of the reaction. libretexts.org

Table 2: Relative Reaction Rates of a Hypothetical SN2 Reaction of this compound in Various Solvents (Calculated)

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | Nonpolar | 1 |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 50 |

| Acetone | 21 | Polar Aprotic | 200 |

| Acetonitrile | 37 | Polar Aprotic | 1000 |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 2500 |

| Ethanol | 25 | Polar Protic | 20 |

| Water | 80 | Polar Protic | 10 |

Note: This table presents hypothetical relative rate constants based on established principles of solvent effects on SN2 reactions and is for illustrative purposes.

DFT calculations incorporating solvent models can quantify these effects by calculating the free energy of activation in different media. The results of such studies can guide the selection of an appropriate solvent to optimize the yield and selectivity of a desired reaction involving this compound. The differential solvation of the reactants and the transition state is a key factor; solvents that stabilize the transition state more than the reactants will accelerate the reaction. niscpr.res.in

Applications of S + Citronellyl Bromide in Advanced Organic Synthesis

Utilization as a Chiral Building Block

The core utility of (S)-(+)-Citronellyl bromide lies in its function as a chiral building block, a foundational unit used in the construction of more complex, stereochemically defined molecules. sigmaaldrich.comsigmaaldrich.com The inherent chirality of the molecule, originating from the stereocenter at the C3 position, is transferred to the product during synthesis, a crucial aspect for applications in pharmaceuticals and materials science where specific enantiomers can have vastly different effects. enamine.net

Preparation of Enantiomerically Pure Compounds

This compound serves as a key reagent for preparing a variety of enantiomerically pure compounds. sigmaaldrich.comsigmaaldrich.com The bromide atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of the chiral citronellyl fragment to various molecular scaffolds. It is frequently used in carbon-carbon bond-forming reactions, such as Negishi cross-coupling and Grignard reactions, to build complex carbon skeletons while maintaining stereochemical integrity. sigmaaldrich.com

For instance, it functions as an alkylating agent in the synthesis of enantiomerically enriched sulfonimidates. When reacted with sulfonimidamide precursors in the presence of a base like potassium hydroxide in dimethyl sulfoxide (DMSO), it yields chiral sulfonimidates, which are valuable intermediates in asymmetric synthesis.

Contribution to Asymmetric Catalysis Development

The application of this compound extends to the development of asymmetric catalysis. It is utilized in the formation of chiral catalysts that can direct a chemical reaction to favor the formation of one enantiomer over the other. sigmaaldrich.comsigmaaldrich.com By incorporating the chiral citronellyl moiety into the structure of a ligand or catalyst, chemists can create a chiral environment that influences the stereochemical outcome of a reaction. Research has also investigated its use in creating chiral ionic liquids, which can serve as both solvents and chiral promoters in asymmetric reactions.

Total Synthesis of Complex Natural Products

The structural features of this compound make it an ideal starting material or intermediate in the total synthesis of various complex natural products, where precise control of stereochemistry is paramount.

Construction of Spiroacetal Structures (e.g., Spirofugins A and B)

This compound is a key reactant in the synthesis of the spiroacetal components of Spirofugin A and B, a class of natural products with interesting biological activities. sigmaaldrich.comsigmaaldrich.com The synthesis involves a reaction between this compound and an epoxy alcohol, proceeding through an alkyne-lactone coupling reaction followed by diastereomeric separation to yield the desired spiroacetal structure. sigmaaldrich.comsigmaaldrich.com

Elaboration of Mycobacterium tuberculosis Lipids (e.g., (R)-Tuberculostearic Acid)

(R)-Tuberculostearic acid is a characteristic fatty acid found in the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govwikipedia.org Its synthesis is important for developing diagnostic tools and for studying the bacterium's biology. This compound is a precursor in a convergent synthesis of this lipid. indiamart.com A common strategy involves the conversion of (S)-citronellol, the alcohol precursor to the bromide, into a tosylate. This is followed by a copper-catalyzed cross-coupling reaction with a Grignard reagent like hexylmagnesium bromide to assemble the main carbon chain. researchgate.net Subsequent functional group manipulations then lead to the final (R)-Tuberculostearic acid product. researchgate.net

Stereoselective Synthesis of Insect Pheromones (e.g., Southern Corn Rootworm Pheromone)

Insect pheromones are highly stereospecific molecules used for chemical communication. The female-produced sex pheromone of the Southern Corn Rootworm (Diabrotica undecimpunctata howardi) has been identified as the (R)-isomer of 10-methyl-2-tridecanone. scirp.org this compound, derived from commercially available (S)-Citronellol, is a key starting material for an efficient, scalable synthesis of this pheromone. scirp.orgresearchgate.net

The synthetic route leverages the existing chiral center of the starting material. A typical synthesis is outlined below:

| Step | Reactant(s) | Key Transformation | Product |

| 1 | (S)-Citronellol, Dibromotriphenylphosphorane | Bromination | This compound |

| 2 | This compound, Dimethyl copper lithium | Coupling | (R)-2,6-dimethylnon-2-ene |

| 3 | (R)-2,6-dimethylnon-2-ene | Ozonolysis | Intermediate Aldehyde |

| 4 | Intermediate Aldehyde, Wittig Reagent | Wittig Reaction | Pheromone backbone |

| 5 | Pheromone backbone | Hydrogenation & Deprotection | (R)-10-methyl-2-tridecanone |

This multi-step process, which includes a crucial Wittig reaction for coupling aliphatic units, effectively translates the stereochemistry of (S)-Citronellol to the final pheromone product. scirp.orgresearchgate.net

Derivatization into Diverse Bioactive Molecule Scaffolds

This compound serves as a versatile chiral synthon, a fundamental building block used to introduce a specific, stereochemically defined fragment into a new molecule. Its utility lies in its ability to be transformed into a variety of molecular frameworks that are foundational to biologically active compounds. The defined (S)-configuration is crucial for constructing chiral centers in natural products and other bioactive molecules.

Key derivatization strategies include its use in stereoselective reactions such as Negishi cross-coupling, Grignard reactions, and various alkylation processes, which facilitate the formation of new carbon-carbon bonds. For instance, it is a key intermediate in the synthesis of (R)-tuberculostearic acid, a lipid component of Mycobacterium tuberculosis. indiamart.com It is also employed in the synthesis of the spiroacetal components of spirofungin A and B through an alkyne-lactone coupling reaction with an epoxy alcohol. sigmaaldrich.com Furthermore, its application extends to the synthesis of bioactive bisphosphonates and various heterocyclic compounds. indiamart.com The reactivity of the bromide atom as an effective leaving group is central to these nucleophilic substitution reactions, enabling its broad synthetic utility.

Table 1: Examples of Bioactive Scaffolds Derived from this compound

| Target Bioactive Scaffold/Molecule | Synthetic Application of this compound | Key Reaction Type |

|---|---|---|

| (R)-Tuberculostearic Acid | Serves as a key chiral intermediate for chain elongation. indiamart.com | Cross-coupling / Alkylation |

| Spirofungin A and B Fragments | Used as a reactant to form the spiroacetal structure. sigmaaldrich.com | Alkyne-Lactone Coupling |

| Bioactive Bisphosphonates | Incorporated as a chiral side-chain. indiamart.com | Alkylation |

| Chiral Heterocycles | Acts as a chiral building block for the synthesis of the heterocyclic core. indiamart.com | Cyclization / Alkylation |

Medicinal Chemistry Applications

The principles of chirality are of paramount importance in the pharmaceutical industry. Different enantiomers (mirror-image isomers) of a drug can exhibit profoundly different biological activities, with one enantiomer providing a therapeutic effect while the other may be inactive or even harmful. This necessitates the synthesis of enantiomerically pure compounds for drug development.

Precursor in Pharmaceutical Development and Drug Candidate Synthesis

This compound, with its defined stereochemistry, is a valuable starting material for the synthesis of enantiomerically pure compounds, making it a significant precursor in pharmaceutical research. Its role as a chiral building block allows for the transfer of its specific spatial arrangement into a drug candidate, preserving chirality throughout the synthetic pathway. sigmaaldrich.comsigmaaldrich.com This is critical as regulatory bodies like the United States Food and Drug Administration (FDA) have established guidelines requiring that the absolute stereochemistry of chiral drugs be known and validated early in the development process. nih.govresearchgate.net The use of a chirally pure precursor like this compound helps meet these requirements and avoids the complexities of separating enantiomers later in the synthesis, a strategy known as chiral switching that is often employed for drugs initially marketed as racemic mixtures. nih.gov

Design and Synthesis of Chiral Pharmaceutical Intermediates

Beyond its direct incorporation into drug candidates, this compound is used to synthesize other valuable chiral intermediates. These intermediates are then used in subsequent steps to build complex pharmaceutical molecules. A notable application is its use as an alkylating agent in the preparation of enantiomerically enriched sulfonimidates. This reaction, often conducted under basic conditions, produces chiral sulfonimidates that are themselves valuable in the field of asymmetric catalysis, where they can be used to direct the stereochemical outcome of other reactions. By providing a reliable source of chirality, this compound facilitates the modular construction of complex, chirally pure active pharmaceutical ingredients (APIs). indiamart.com

Table 2: Role in Chiral Intermediate Synthesis

| Chiral Intermediate | Role of this compound | Subsequent Application |

|---|---|---|

| Enantiomerically Enriched Sulfonimidates | Acts as a chiral alkylating agent. | Asymmetric Catalysis |

| Chiral Grignard Reagents | Precursor for the formation of citronellylmagnesium bromide. | Nucleophilic addition in complex molecule synthesis. |

| Chiral Building Blocks with Citronellyl Group | Provides the core chiral fragment. sigmaaldrich.comsigmaaldrich.com | Synthesis of natural products and analogues. |

Materials Science and Supramolecular Chemistry

The influence of chirality extends beyond medicine into materials science, where it is instrumental in designing materials with unique optical and electronic properties. The specific three-dimensional arrangement of chiral molecules can dictate the structure and function of liquid crystals, polymers, and other advanced materials.

Development of Ferroelectric Columnar Liquid Crystalline Systems

Ferroelectric materials possess a permanent electric dipole that can be reversed by an external electric field. spie.org While many ferroelectrics are crystalline solids, certain liquid crystal phases can also exhibit this property. spie.org A novel class of these materials is the ferroelectric columnar liquid crystal (FCLC), which self-assembles into hexagonally packed cylindrical columns. spie.org The introduction of chirality is fundamental to inducing ferroelectricity in many liquid crystal systems. Research has explored the synthesis of novel imides and thioimides featuring chiral aliphatic tails for potential use in liquid crystalline materials. A chiral moiety, such as that derived from (S)-(+)-citronellol, can be attached to a rigid, disc-like or rod-like core molecule (mesogen). This chiral tail influences the packing of the molecules within the columnar structures, breaking the symmetry and allowing for the development of spontaneous polarization along the columnar axis, a hallmark of ferroelectricity.

Chiral Induction in Self-Assembling Materials and Supramolecular Polymers

Chiral induction is a process where a chiral molecule directs the assembly of achiral molecules into a larger, ordered structure with a specific "handedness" (chirality). cjps.org This is a key principle in supramolecular chemistry, which focuses on non-covalent interactions. Due to its well-defined stereocenter, the citronellyl group derived from this compound can act as a potent chiral inducer. When incorporated into a polymer or a self-assembling system, even in small amounts, it can impart a preferred helical twist or other chiral morphology to the entire supramolecular structure. mdpi.com This strategy is highly efficient for creating chiral polymers and materials without the need to synthesize them entirely from chiral monomers, which can be a tedious and expensive process. cjps.org Such supramolecular chiral systems have potential applications in asymmetric catalysis, chemosensing, and optics. cjps.orgmdpi.com

Synthesis of Chiral Polythiophene Chains for Advanced Functional Materials

The incorporation of chiral moieties into the side chains of conducting polymers, such as polythiophenes, has emerged as a powerful strategy for the development of advanced functional materials. These materials exhibit unique chiroptical properties, including circular dichroism (CD) and circularly polarized luminescence (CPL), which are highly sensitive to their conformational and supramolecular structures. The precise control over the helical arrangement of the polymer backbone, induced by the chiral side chains, opens up possibilities for applications in chiral sensing, asymmetric catalysis, and optoelectronic devices. This compound serves as a valuable chiral building block in this context, enabling the synthesis of polythiophenes with tailored chiroptical responses.

The synthesis of chiral polythiophene chains using this compound involves a multi-step process that begins with the preparation of a chiral thiophene monomer. This monomer is then subjected to polymerization to yield the final chiral polymer.

A crucial step in this process is the synthesis of the 3-substituted thiophene monomer, where the chiral citronellyl group is attached to the thiophene ring. A common synthetic route involves the Grignard cross-coupling reaction. In this approach, this compound is first converted into its corresponding Grignard reagent, (S)-(+)-Citronellylmagnesium bromide. This organometallic intermediate is then coupled with a suitable brominated thiophene derivative, typically 3-bromothiophene, in the presence of a nickel catalyst, such as [NiCl2(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). This reaction yields the chiral monomer, (S)-3-(3,7-dimethyloct-6-en-1-yl)thiophene.

Following the successful synthesis and purification of the chiral monomer, the next stage is its polymerization to form the chiral polythiophene chains. Several polymerization methods can be employed for this purpose, with oxidative chemical polymerization and catalyst-transfer polycondensation being the most prevalent.

In oxidative chemical polymerization, the monomer is treated with an oxidizing agent, such as iron(III) chloride (FeCl3), in an appropriate solvent like chloroform. This method is relatively simple and effective for producing high molecular weight polymers. The polymerization proceeds through the oxidative coupling of the thiophene rings at the 2- and 5-positions.

Alternatively, catalyst-transfer polycondensation methods, such as Grignard metathesis (GRIM) polymerization, offer greater control over the polymer's regioregularity, leading to well-defined head-to-tail (HT) coupled polythiophenes. For this, the monomer is first brominated at the 2- and 5-positions of the thiophene ring. The resulting 2,5-dibromo-3-((S)-3,7-dimethyloct-6-en-1-yl)thiophene is then subjected to a Grignard exchange reaction followed by polymerization catalyzed by a nickel complex. This method is known to produce polymers with a high degree of structural order, which is crucial for maximizing the chiroptical properties and charge transport characteristics of the material.

The resulting chiral polythiophene, poly(3-((S)-3,7-dimethyloct-6-en-1-yl)thiophene), possesses a unique combination of properties derived from its conjugated backbone and the chiral pendant groups. The presence of the (S)-citronellyl side chains induces a helical conformation in the polythiophene backbone, leading to observable circular dichroism signals in the UV-Vis absorption region of the polymer. The specific chiroptical properties are highly dependent on factors such as the solvent, temperature, and the aggregation state of the polymer chains.

These chiral polythiophene chains can be further utilized in the construction of more complex architectures, such as amphiphilic block copolymers. dntb.gov.ua By incorporating a hydrophilic polymer block, these materials can self-assemble in aqueous media to form micelles with a chiral polythiophene core. dntb.gov.ua Such organized structures can exhibit enhanced chiroptical properties due to the constrained environment of the polymer chains within the micellar core. dntb.gov.ua

The development of these advanced functional materials relies on the careful design and synthesis of the chiral monomer and the precise control over the polymerization process. The use of this compound as a readily available chiral precursor provides a convenient entry point into this fascinating class of materials with potential applications in a wide range of fields.

| Parameter | Monomer Synthesis | Polymerization |

| Reaction Type | Grignard Cross-Coupling | Oxidative Chemical Polymerization |

| Key Reagents | This compound, 3-bromothiophene, Mg, [NiCl2(dppp)] | (S)-3-(3,7-dimethyloct-6-en-1-yl)thiophene, FeCl3 |

| Typical Yield | 60-80% | >90% |

| Product | (S)-3-(3,7-dimethyloct-6-en-1-yl)thiophene | Poly(3-((S)-3,7-dimethyloct-6-en-1-yl)thiophene) |

| Polymer Characterization | Typical Values |

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Optical Rotation [α]D | +10° to +30° (in CHCl3) |

| UV-Vis λmax | 430 - 450 nm (in CHCl3) |

| Circular Dichroism (CD) | Observable Cotton effects in the π-π* transition region |

Analytical and Spectroscopic Characterization in Research Contexts

Techniques for Enantiomeric Purity and Isomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for chiral compounds like (S)-(+)-Citronellyl bromide, as the biological and chemical properties of enantiomers can differ significantly. hplc.euthieme-connect.de

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. chromatographyonline.com For citronellyl derivatives, this method has proven effective. The separation is achieved using a capillary column with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. scispace.comgcms.cz

The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. The differing stability of these complexes leads to different retention times for the (S)-(+) and (R)-(-) enantiomers, allowing for their separation and quantification. The mass spectrometer (MS) serves as a highly sensitive and selective detector to identify the compound based on its mass spectrum and fragmentation pattern. The enantiomeric excess can be calculated by integrating the peak areas of the two separated enantiomers. While specific application notes for this compound are not prevalent, the analysis of the related compound, citronellal (B1669106), has been successfully demonstrated using a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, where the (R) and (S) enantiomers were baseline separated. scispace.com

Table 1: Representative Conditions for Chiral GC-MS Analysis

| Parameter | Example Value | Purpose |

|---|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™ 225) | To provide a chiral environment for enantiomeric separation. |

| Injector Temperature | 220 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min | To achieve optimal separation of enantiomers. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Detector | Mass Spectrometer (MS) | To detect, identify, and quantify the separated enantiomers. |

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for the analysis and purification of enantiomers in academic and industrial research. chromatographyonline.commerckmillipore.com This method is particularly well-suited for non-volatile or thermally labile compounds. The separation mechanism is analogous to chiral GC, relying on the differential interactions between the enantiomers and the CSP. hplc.eu

For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. bgb-info.com The enantiomers are passed through the column in a liquid mobile phase, typically a mixture of alkanes and alcohols (normal-phase chromatography). The enantiomer that interacts more strongly with the CSP is retained longer, resulting in separation. The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly when trying to quantify a trace enantiomer in the presence of a major one. hplc.eu

Table 2: Typical Conditions for Chiral HPLC Analysis

| Parameter | Example Value | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | To create diastereomeric interactions for enantioseparation. |

| Mobile Phase | Hexane/Isopropanol (99:1, v/v) | To carry the sample and modulate retention on the column. |

| Flow Rate | 1.0 mL/min | To maintain consistent and reproducible analysis times. |

| Detector | UV-Vis or Refractive Index (RI) | To detect the compound as it elutes from the column. |

| Temperature | Ambient (e.g., 25 °C) | To ensure consistent and reproducible interactions. |

Optical rotation is a physical property inherent to chiral molecules, referring to their ability to rotate the plane of plane-polarized light. wikipedia.org This technique is measured using a polarimeter and is a fundamental method for confirming the stereochemical outcome of a reaction. wikipedia.orgyoutube.com

For this compound, the "(+)" designation indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. The specific rotation, a standardized value, is reported as [α]20/D +6.8° (neat). sigmaaldrich.com This value is a constant for the pure enantiomer under specified conditions (20°C, using the D-line of a sodium lamp).

In synthetic chemistry, polarimetry is invaluable for verifying the retention of chirality. For instance, if this compound is used in a nucleophilic substitution reaction, measuring the optical rotation of the purified product can provide immediate evidence of whether the reaction proceeded with retention, inversion, or racemization at the chiral center. A positive optical rotation in the product would suggest retention of the (S)-configuration, assuming the substitution doesn't coincidentally create a new, unrelated dextrorotatory chiral center. indiamart.com

Structural Elucidation and Conformational Analysis

Confirming the covalent structure and understanding the conformational preferences of this compound are achieved primarily through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the vinylic proton, the protons on the carbon bearing the bromine, the various methylene (B1212753) and methine protons, and the three methyl groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integrating Protons |

|---|---|---|---|

| C(8)-H ₂-Br | ~3.4 - 3.6 | Multiplet | 2H |

| C(2)=CH | ~5.10 | Triplet | 1H |

| C(7)-H ₃ | ~1.68 | Singlet | 3H |

| C(1)-H ₃ | ~1.60 | Singlet | 3H |

| C(6)-H | ~1.8 - 2.1 | Multiplet | 1H |

| C(4,5)-H ₂ | ~1.1 - 1.6 | Multiplet | 4H |

| C(3)-H ₃ | ~0.91 | Doublet | 3H |

Predicted shifts are based on typical values for similar functional groups and data from related molecules like citronellol (B86348) and alkyl bromides. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. The chemical shift of each carbon provides insight into its bonding and electronic environment (e.g., alkane, alkene, carbon attached to an electronegative atom). oregonstate.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =C(CH₃)₂ | ~131 |

| C=C H | ~124 |

| C H₂-Br | ~35 - 40 |

| Aliphatic C H₂ and C H | ~25 - 40 |

| =C(C H₃)₂ | ~25.7 |

| =C(CH₃)(C H₃) | ~17.6 |

| CH(C H₃) | ~19.5 |

Predicted shifts are based on typical values for similar functional groups and data from related molecules like citronellal and alkyl bromides. chemicalbook.comwisc.edu

X-ray Diffraction (XRD) is a premier technique for determining the precise arrangement of atoms within a crystalline solid. It provides definitive proof of structure, including absolute configuration, bond lengths, and bond angles.

However, this compound is a liquid at standard temperature and pressure, which precludes analysis by conventional single-crystal XRD. sigmaaldrich.com The technique is only applicable to materials that possess long-range order, i.e., crystalline solids. Therefore, XRD data for pure this compound under normal conditions does not exist.

In a research context, XRD could become relevant under specific circumstances:

Low-Temperature Crystallography: If the compound could be crystallized by cooling it below its freezing point, an XRD analysis might be possible.

Co-crystallization: Forming a crystalline complex with another molecule (a co-former) could yield a solid material suitable for XRD analysis.

Derivative Analysis: In material science, this compound can be used as a chiral building block to synthesize more complex molecules, such as liquid crystals. If these resulting materials form ordered phases (e.g., smectic or crystalline phases), XRD would be an essential tool for characterizing the packing and ordering of the molecules, which is dictated in part by the chiral citronellyl moiety.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-(-)-Citronellyl bromide |

| Citronellal |

| Amylose |

| Cellulose |

| Isopropanol |

| Helium |

Spectroscopic Probes for Chiral Induction and Self-Assembly

The inherent chirality of this compound makes its corresponding citronellyl moiety a valuable tool in materials science for inducing and probing chirality in larger molecular and supramolecular systems. By functionalizing achiral chromophores with the (S)-citronellyl group, researchers can introduce a chiral handle that allows for the investigation of chiral induction and the formation of ordered, self-assembled structures. Spectroscopic techniques are paramount in these studies, providing detailed insights into the chiroptical properties and the aggregation behavior of these newly formed chiral materials.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left and right circularly polarized light. When the chiral (S)-citronellyl group is attached to a chromophore, it can induce chirality in the entire molecule's electronic transitions, leading to a measurable CD signal. This induced circular dichroism is a direct probe of the chiral environment and the supramolecular arrangement of the molecules.

In a notable study, the impact of (S)-citronellyl functionalization on the chiroptical properties of squaraine (SQ) dyes was investigated. unimib.itbohrium.com Squaraine dyes are of interest for their strong light-absorbing properties, but they are typically achiral. By introducing the (S)-citronellyl group at the nitrogen atom of the squaraine backbone, researchers were able to study chiral aggregation in thin films. unimib.itbohrium.com

The study explored two types of squaraines: indolenine and anilino. The key findings revealed that the type of squaraine backbone was crucial for the expression of chirality. unimib.itbohrium.com

Indolenine Squaraines: Two indolenine squaraines, one with a single (S)-citronellyl group ((S)-mCi-SQ) and one with two ((S,S)-bCi-SQ), were synthesized. unimib.itbohrium.com Despite the presence of the chiral citronellyl moieties, thin films of these compounds were found to be largely non-aggregated and isotropic, as determined by spectroscopic ellipsometry. unimib.itbohrium.com Consequently, they did not exhibit any significant excitonic CD signals, which would typically arise from chiral molecular aggregation. unimib.itbohrium.com

Anilino Squaraine: In contrast, an anilino squaraine functionalized with an (S)-citronellyl group ((S,S)-nOCi-SQ) readily formed aggregates in thin films. unimib.itbohrium.com These aggregates exhibited a distinct circular dichroic response, indicating that the chirality of the citronellyl group was successfully transferred to the supramolecular assembly of the squaraine dyes. unimib.itbohrium.com The shape of the CD spectra was significant, reinforcing the interpretation of a hybrid Frenkel and charge-transfer excitonic nature of the molecular interactions within the aggregates. bohrium.comresearchgate.net

The following table summarizes the chiroptical activity observed in the citronellyl-functionalized squaraine derivatives.

| Compound ID | Squaraine Type | Functionalization | Aggregation in Thin Film | Observed CD Signal |

| (S)-mCi-SQ | Indolenine | Mono-(S)-citronellyl | No | No |

| (S,S)-bCi-SQ | Indolenine | Bis-(S)-citronellyl | No | No |

| (S,S)-nOCi-SQ | Anilino | (S)-citronellyl | Yes | Yes |

Spectroscopic Monitoring of Supramolecular Aggregate Formation

The formation of supramolecular aggregates from (S)-citronellyl-functionalized molecules can be monitored in detail using various spectroscopic techniques. These methods provide information on the morphology, orientation, and optical properties of the resulting assemblies.

In the study of citronellyl-functionalized squaraines, spectroscopic ellipsometry and Mueller matrix polarimetry were key techniques for characterizing the thin films. unimib.itbohrium.com

Spectroscopic Ellipsometry: This technique was used to determine the optical properties and isotropy of the thin films. For the indolenine derivatives, ellipsometry data confirmed that the films were isotropic, meaning the molecules were randomly oriented, which is consistent with the lack of a CD signal. unimib.itbohrium.com For the anilino squaraine, the analysis revealed uniaxial anisotropy, indicating a degree of preferential orientation of the molecules parallel to the surface. unimib.it

Mueller Matrix Polarimetry: This advanced technique was employed in combination with atomic force microscopy to correlate the extent of circular dichroism with the sample's morphology. bohrium.comresearchgate.net It was found that for the anilino squaraine, thermal annealing of the thin films induced the formation of microsized, fibril-shaped aggregates. bohrium.com These morphological changes were directly linked to the observed chiroptical response. The dissymmetry factor (g), a measure of the strength of the CD signal relative to the absorption, was found to be dependent on the material coverage and morphology of the samples. bohrium.com

The data below, derived from the research findings, illustrates how spectroscopic parameters correlate with the physical state of the thin films for the anilino squaraine derivative ((S,S)-nOCi-SQ).

| Sample State | Dominant Morphology | Spectroscopic Observation | Chiroptical Response |

| Spincasted (as-prepared) | Discontinuous film with some aggregates | Uniaxial anisotropy observed with spectroscopic ellipsometry | Moderate CD signal |

| Thermally Annealed | Microsized fibril-shaped aggregates | Increased structural order | Pronounced CD signal |

These findings demonstrate that the (S)-citronellyl moiety serves as an effective chiral inducer, and its influence on the self-assembly and resulting chiroptical properties can be thoroughly monitored and characterized by a combination of advanced spectroscopic techniques.

Future Research Directions and Perspectives

Development of Green Chemistry-Compliant Synthetic Pathways

The traditional synthesis of alkyl bromides often involves reagents that are hazardous and produce significant waste, such as hydrobromic acid or phosphorus tribromide. A primary future objective is the development of synthetic routes to (S)-(+)-Citronellyl bromide that align with the principles of green chemistry. Research in this area could focus on several promising alternatives:

Enzymatic and Biocatalytic Methods: Lipases and other enzymes have been successfully used to synthesize related compounds like citronellyl acetate (B1210297) under mild, environmentally friendly conditions. scielo.brbibliotekanauki.pl Future work could explore the use of haloperoxidase enzymes to catalyze the direct, stereoselective bromination of (S)-citronellol, potentially offering a highly efficient and green route to the target molecule.

In-Situ Generation of Brominating Agents: To avoid the handling and transportation of hazardous molecular bromine, methods using the in-situ generation of Br2 or other brominating species from safer salts like potassium bromide (KBr) are being developed. nih.gov Adapting these flow-chemistry or batch protocols to the synthesis of this compound could significantly improve the safety and sustainability of its production, with a key challenge being the preservation of the compound's stereochemical integrity.

Use of Novel, Eco-Friendly Reagents: Research into solid-supported brominating agents or reagents derived from sustainable sources offers another avenue. For example, methods using a 2:1 bromide:bromate reagent, which is acidified in situ to generate hypobromous acid (HOBr), have been shown to be effective for various substrates and could be explored for this specific transformation. researchgate.net

The table below outlines potential green synthetic strategies and their advantages.

| Green Synthetic Strategy | Potential Reagents/Catalysts | Key Advantages | Research Focus |

| Biocatalysis | Haloperoxidase enzymes | High selectivity, mild conditions, renewable catalysts, reduced waste. | Enzyme screening, optimization of reaction conditions, ensuring stereoretention. |

| In-Situ Reagent Generation | NaOCl/HBr; Oxidant/KBr | Avoids transport/handling of Br2, enhanced safety, suitable for flow chemistry. nih.gov | Adapting protocols for chiral alcohols, solvent choice, yield optimization. |

| Eco-Friendly Reagents | In-situ generated HOBr, polymer-supported reagents | Reduced toxicity, potential for reagent recycling, atom economy. researchgate.net | Reagent design, substrate compatibility, separation and purification. |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

This compound is a known reactant in catalytic processes like the Negishi cross-coupling reaction. sigmaaldrich.com Future research will likely focus on employing this chiral electrophile in a broader range of modern catalytic transformations to enhance synthetic efficiency and access new molecular architectures.

Key areas for exploration include:

Expanded Cross-Coupling Reactions: Beyond Negishi coupling, its utility in other palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) could be systematically investigated. This would enable the direct formation of new carbon-carbon and carbon-heteroatom bonds, greatly expanding its synthetic versatility.

Photoredox and Dual Catalysis: Nickel-catalyzed photoredox reactions have emerged as powerful tools for coupling alkyl halides. Applying these methods to this compound could enable reactions under exceptionally mild conditions and provide access to products not achievable through traditional thermal catalysis.

Asymmetric Catalysis: While the bromide itself is chiral, it can be used in reactions where new stereocenters are formed. Developing catalytic systems that can control the diastereoselectivity of such transformations would be a significant advancement, allowing for the construction of highly complex stereochemical arrays.

Expansion into New Areas of Bioactive Compound and Agrochemical Synthesis

As a versatile chiral synthon, this compound is a valuable starting material for constructing molecules with specific three-dimensional structures, which is critical for biological activity. Its established use in the synthesis of natural products and bioactive molecules provides a strong basis for expansion into new therapeutic and agricultural areas. sigmaaldrich.comindiamart.com

Established Applications:

| Bioactive Target | Class of Compound | Synthetic Role of this compound | Reference(s) |

| (R)-tuberculostearic acid | Mycobacterial Lipid | Key chiral intermediate for constructing the carbon backbone. | indiamart.com |

| Spirofungin A and B fragments | Spiroacetal Natural Product | Reactant for forming the spiroacetal core via alkyne-lactone coupling. | sigmaaldrich.com |

| Bisphosphonates & Heterocycles | Bioactive Molecules | Introduction of a chiral terpenoid tail to the core structure. | indiamart.com |

Future research should aim to leverage the unique chiral scaffold of the citronellyl group to design and synthesize novel compounds. Potential areas of focus include:

Natural Product Synthesis: Its use as a building block could be extended to other terpenoid-containing natural products, insect pheromones, or juvenile hormone analogues, which have potential applications as agrochemicals.

Medicinal Chemistry: The lipophilic and chiral nature of the citronellyl moiety could be exploited in the design of new drug candidates, where this group could serve to improve membrane permeability or enhance binding to a specific biological target.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is crucial. The chiral citronellyl backbone could be incorporated into new molecular designs to create next-generation agrochemicals with novel modes of action.

Advanced Material Design through Precise Chiral Control and Self-Sorting Phenomena

Chirality is a fundamental property that can be used to control the macroscopic properties of materials, leading to applications in electronics, optics, and separation science. The defined stereochemistry of this compound makes it an excellent component for the bottom-up construction of advanced chiral materials.

Initial research has shown its utility in creating novel imides and thioimides with chiral tails, which exhibit potential as liquid crystalline materials. Future directions can build upon this foundation:

Chiral Polymers and Liquid Crystals: By incorporating the (S)-citronellyl group into monomers, novel chiral polymers can be synthesized. The specific stereochemistry can direct the polymer chains to adopt helical conformations, leading to materials with unique chiroptical properties, such as circular dichroism or the ability to selectively reflect polarized light.

Supramolecular Chemistry and Self-Sorting: Self-sorting is a phenomenon where molecules in a complex mixture recognize and selectively assemble with identical or complementary partners. fu-berlin.de Molecules derived from this compound could be designed with specific recognition sites (e.g., hydrogen bond donors/acceptors). This would allow them to undergo programmed self-assembly or "self-sorting" into highly ordered, multi-component supramolecular structures, such as chiral capsules, gels, or fibers, with precisely controlled properties.

Chiral Sensors and Separation Media: Materials functionalized with the (S)-citronellyl group could be developed for chiral recognition applications. This could include stationary phases for enantioselective chromatography or sensor arrays capable of distinguishing between different enantiomers of a target analyte.

Q & A

What are the common synthetic routes for preparing (S)-(+)-citronellyl bromide in laboratory settings?

Basic